

In-Depth Technical Guide: CP 122721

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Compound of Interest

Compound Name: CP 122721

Cat. No.: B1669467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurokinin 1 (NK1) receptor antagonist, **CP 122721**. It includes key physicochemical properties, biological activity, and detailed experimental methodologies to facilitate further research and development.

Core Compound Data

CP 122721, also known as (2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine, is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor. Developed by Pfizer, it has been investigated for its potential therapeutic effects in depression, emesis, and inflammatory conditions.

Property	Value	Citation(s)
Molecular Formula	C ₂₀ H ₂₃ F ₃ N ₂ O ₂	[1]
Molecular Weight	380.4 g/mol	[1]
Hydrochloride Salt M.W.	453.33 g/mol	[2][3]
CAS Number	145742-28-5	[1]
Synonyms	CP-122,721, (+)-(2S,3S)-3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpiperidine	[1]
Biological Target	Neurokinin 1 (NK1) Receptor	[2]
Mechanism of Action	Non-competitive Antagonist	

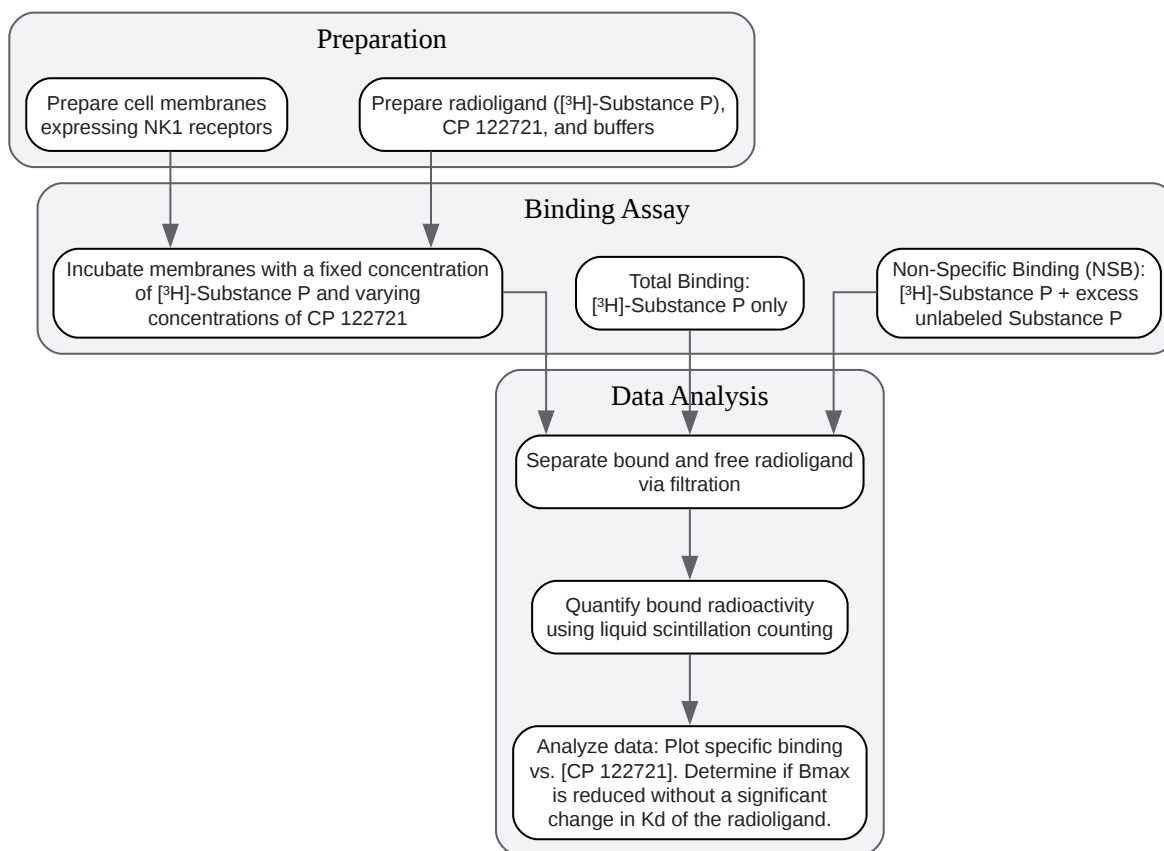
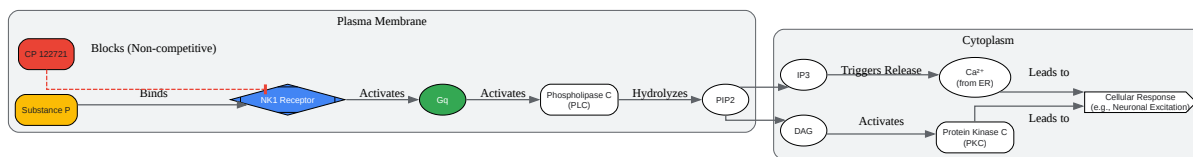
Quantitative Biological Activity

CP 122721 exhibits high affinity for the human NK1 receptor and potent antagonist activity both in vitro and in vivo.

Assay	Value	Citation(s)
pIC ₅₀ (human NK1 receptor, IM-9 cells)	9.8	[2]
IC ₅₀ (Substance P-induced excitation of locus ceruleus cells)	7 nM	[2][4]
ID ₅₀ (Capsaicin-induced plasma extravasation in guinea pig lung)	0.01 mg/kg, p.o.	
ID ₅₀ (Sar ⁹ , Met(O ₂) ¹¹ -SP-induced locomotor activity in guinea pigs)	0.2 mg/kg, p.o.	

Signaling Pathway

CP 122721 exerts its effects by blocking the signaling cascade initiated by the binding of the endogenous ligand, Substance P, to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.



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